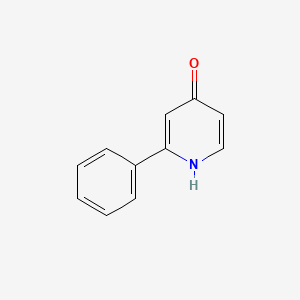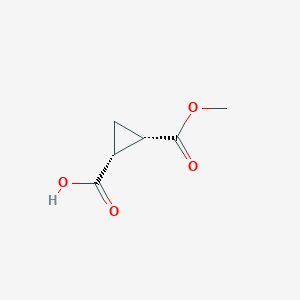
4-Hydroxy-2-phenylpyridine
Descripción general
Descripción
4-Hydroxy-2-phenylpyridine is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Anticancer Activity
4-Hydroxyacridine, which is structurally related to 4-Hydroxy-2-phenylpyridine, has been utilized in the synthesis of cyclopalladated complexes. These complexes have shown promising biological activity, particularly in anticancer applications. One such derivative exhibited greater efficiency than cis-platinum in biological activity studies (Pucci et al., 2006).
2. Co-Crystal Synthesis and Polymorphism
This compound has played a role in co-crystal synthesis and studying polymorphism. For instance, in a study involving 4,4'-bipyridine and 4-hydroxybenzoic acid, synthon polymorphism was observed, showing the stability of co-crystals formed (Mukherjee & Desiraju, 2011).
3. Photophysical Properties and Redox Behavior
Functionalized polypyridine ligands, closely related to this compound, have been investigated for their photophysical properties and redox behavior. These studies contribute to understanding the electronic properties of such complexes, which can be significant in various applications like light-emitting materials and sensors (Neve et al., 1999).
4. Anti-mycobacterial Applications
Compounds structurally similar to this compound have been synthesized and evaluated for their inhibitory effects on Mycobacterium tuberculosis. This research indicates potential applications in developing anti-mycobacterial agents (Dannhardt et al., 1991).
5. Glucagon Receptor Antagonism
Research has identified 5-hydroxyalkyl-4-phenylpyridines, related to this compound, as a new class of glucagon antagonists. These compounds show potential utility for the treatment of diabetes (Ladouceur et al., 2002).
6. Chemical Synthesis and Modification
This compound derivatives have been used in various synthetic processes, such as the synthesis of α-phenylisocinchomeronic and 4-azafluorenone 3-carboxylic acids. This demonstrates its utility in organic synthesis and chemical modifications (Prostakov et al., 1986).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-pyridone alkaloids, have been reported to exert diverse biological effects .
Mode of Action
It is suggested that similar compounds may exert a direct topical analgesic effect on the mucosal lining of the urinary tract via the inhibition of voltage-gated sodium channels .
Biochemical Pathways
Similar compounds, such as 4-hydroxy-2-pyridone alkaloids, are known to affect various biological pathways, leading to antifungal, antibacterial, insecticidal, and cytotoxic activity, as well as the induction of neurite outgrowth in different cell assays .
Result of Action
Similar compounds have been reported to exert diverse biological effects, including antifungal, antibacterial, insecticidal, and cytotoxic activity, as well as the induction of neurite outgrowth in different cell assays .
Análisis Bioquímico
Biochemical Properties
It is known that 4-Hydroxy-2-pyridone alkaloids, a related class of compounds, exert diverse biological effects, ranging from antifungal, antibacterial, insecticidal, and cytotoxic activity to the induction of neurite outgrowth in different cell assays .
Cellular Effects
Related compounds such as 4-phenylpyridine have been shown to suppress UVB-induced skin inflammation by targeting c-Src in vitro and in vivo .
Molecular Mechanism
It is known that electrophilic aromatic substitution is a common reaction mechanism for aromatic compounds .
Subcellular Localization
There is currently no available information on the subcellular localization of 4-Hydroxy-2-phenylpyridine .
Propiedades
IUPAC Name |
2-phenyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-12-11(8-10)9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNHOVLVFACRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1H-indol-3-yl)ethyl]-4-iodobenzenesulfonamide](/img/structure/B3162923.png)
![Methyl 3-(2-{[(2,2,2-trifluoroethyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylate](/img/structure/B3162939.png)
![Methyl 7-[3-(benzyloxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3162947.png)
![3-[4-(Sec-butyl)anilino]-1-(4-chlorophenyl)-1-propanone](/img/structure/B3162969.png)
![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3162973.png)

![[1,2,4]Triazolo[4,3-B]pyridazin-3-ylmethanol](/img/structure/B3162982.png)
![[1,2,4]Triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B3162990.png)

![5,6-dichloro-2-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole](/img/structure/B3163002.png)
![2-Amino-6,7-dihydro-4H-cyclohepta[d]thiazol-8(5H)-one](/img/structure/B3163018.png)



